molecular formula C27H40O5 B1240195 Sesterstatin 7

Sesterstatin 7

Cat. No.: B1240195
M. Wt: 444.6 g/mol
InChI Key: LOCDSBKFSVHNIV-XPSVZDKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sesterstatin 7 is a scalarane sesterterpenoid.
This compound is a natural product found in Hyrtios erectus with data available.

Scientific Research Applications

Antimycobacterial Properties

Sesterstatin 7, a scalarane-type pentacyclic sesterterpene isolated from the Red Sea sponge Hyrtios erecta, has demonstrated significant antimycobacterial activity. It exhibited 63% inhibition of Mycobacterium tuberculosis at a specific concentration, highlighting its potential as an antimycobacterial agent (Youssef, Shaala, & Emara, 2005).

Antineoplastic Activity

This compound has shown considerable efficacy in inhibiting cancer cell growth. Specifically, it displayed significant growth inhibition against various cancer cell lines, including murine P388 lymphocytic leukemia and human tumor cells, suggesting its potential as an antineoplastic agent (Pettit, Tan, & Cichacz, 2005).

Role in Chemoprevention

Though not directly related to this compound, research on chemopreventive agents like Glutathione and Selenium in hamster buccal pouch epithelial dysplasia provides insights into the broader field of chemoprevention, potentially relevant to the application of compounds like this compound (Kamal, AbdoAlwahab, & Esmail, 2019).

Growth Inhibitory Activity in Marine Sponges

Other studies on marine sponges, like the one on Hyrtios erectus, have identified compounds with growth inhibitory activity against various carcinoma cells. While these studies do not directly involve this compound, they highlight the potential of marine-derived compounds in cancer research (Elhady et al., 2016).

Additional Research Insights

Further insights can be gained from research on the effects of various compounds on health conditions like neurotoxicity and atherosclerosis, though these studies do not directly relate to this compound (Ali et al., 2020), (Vidé et al., 2015). These studies provide a context for understanding the broad scope of marine-derived compounds and their potential applications in various fields of scientific research.

Properties

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(4S,5aS,5bR,7aS,11aS,11bR,13R,13aS)-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-4-yl] acetate

InChI

InChI=1S/C27H40O5/c1-15(28)32-17-12-20-26(5)11-8-18-24(2,3)9-7-10-25(18,4)19(26)13-21(29)27(20,6)22-16(17)14-31-23(22)30/h17-21,29H,7-14H2,1-6H3/t17-,18-,19+,20-,21+,25-,26+,27+/m0/s1

InChI Key

LOCDSBKFSVHNIV-XPSVZDKBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2[C@@]3(CC[C@@H]4[C@@]([C@H]3C[C@H]([C@@]2(C5=C1COC5=O)C)O)(CCCC4(C)C)C)C

SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5=C1COC5=O)C)O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5=C1COC5=O)C)O)C)(C)C)C

Synonyms

sesterstatin 7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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